8-(4-chlorophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one 8-(4-chlorophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15199798
InChI: InChI=1S/C20H16ClN7O3/c1-30-13-8-5-11(9-14(13)31-2)16-15-17(19(29)24-23-16)22-20-25-26-27-28(20)18(15)10-3-6-12(21)7-4-10/h3-9,18H,1-2H3,(H,24,29)(H,22,25,27)
SMILES:
Molecular Formula: C20H16ClN7O3
Molecular Weight: 437.8 g/mol

8-(4-chlorophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

CAS No.:

Cat. No.: VC15199798

Molecular Formula: C20H16ClN7O3

Molecular Weight: 437.8 g/mol

* For research use only. Not for human or veterinary use.

8-(4-chlorophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one -

Specification

Molecular Formula C20H16ClN7O3
Molecular Weight 437.8 g/mol
IUPAC Name 8-(4-chlorophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Standard InChI InChI=1S/C20H16ClN7O3/c1-30-13-8-5-11(9-14(13)31-2)16-15-17(19(29)24-23-16)22-20-25-26-27-28(20)18(15)10-3-6-12(21)7-4-10/h3-9,18H,1-2H3,(H,24,29)(H,22,25,27)
Standard InChI Key PQNFSYWBBXEBFL-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC=C(C=C5)Cl)OC

Introduction

Structural Features

  • Molecular Formula and Weight: The molecular formula and weight of this compound are not explicitly provided in reliable sources, but similar compounds typically have a molecular weight around 437.8 g/mol.

  • Tricyclic Framework: The compound's structure includes a heptazatricyclo framework, which is a complex arrangement of nitrogen and carbon atoms. This framework is combined with chlorophenyl and dimethoxyphenyl moieties, contributing to its unique chemical properties.

  • Functional Groups: The presence of chlorophenyl and dimethoxyphenyl groups suggests potential for diverse chemical reactivity and biological interactions.

Synthesis Methodologies

While specific synthetic routes for this compound are not widely reported, analogous compounds are often synthesized using multi-step reactions involving condensation, cyclization, and substitution reactions. The choice of synthetic method depends on the desired yield and purity of the final product.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Acridine DerivativesTricyclic structureAnticancerDNA intercalation
PhenothiazinesSulfur-containing ringsAntipsychoticDiverse pharmacological effects
Chalconesαβ-unsaturated carbonylsAnti-inflammatoryVersatile reactivity
4-Chloro-3',4'-dimethoxybenzophenoneSimpler structurePotential for similar biological activityPresence of carbonyl group

Research Findings and Future Directions

Interaction studies involving this compound could focus on its binding affinity with various biological targets such as enzymes or receptors. Techniques like molecular docking simulations and binding assays would provide insights into its mechanism of action and potential therapeutic applications. Further research is needed to explore its pharmacokinetics and pharmacodynamics fully.

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